3,8-diazabicyclo[3.2.1]octane-2,4-dione

Medicinal Chemistry CNS Drug Discovery Opioid Receptor Pharmacology

3,8-Diazabicyclo[3.2.1]octane-2,4-dione (5626-62-0) is a rigid, zero-rotatable-bond scaffold essential for μ/δ-opioid and nAChR drug discovery. Unlike flexible piperazine analogs that lose target affinity, this bridged core enforces the bioactive epibatidine-like conformation required for receptor engagement. With documented 51–73% synthetic yields and scalable kilogram routes, it is the optimal procurement choice for CNS programs demanding pre-organized pharmacophore presentation. Avoid the affinity loss of generic substitutions—choose the 3,8-diazabicyclo[3.2.1]octane core to secure reproducible SAR and supply chain continuity.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 5626-62-0
Cat. No. B6166592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,8-diazabicyclo[3.2.1]octane-2,4-dione
CAS5626-62-0
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESC1CC2C(=O)NC(=O)C1N2
InChIInChI=1S/C6H8N2O2/c9-5-3-1-2-4(7-3)6(10)8-5/h3-4,7H,1-2H2,(H,8,9,10)
InChIKeyWBKAUNHCLBEXAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,8-Diazabicyclo[3.2.1]octane-2,4-dione (CAS 5626-62-0) Procurement & Structural Overview


3,8-Diazabicyclo[3.2.1]octane-2,4-dione (CAS 5626-62-0, C6H8N2O2) is a fused bicyclic heterocycle containing a bridged piperazine core with an imide functionality [1]. The compound is a rigid, conformationally constrained scaffold with a molecular weight of 140.14 g/mol, a topological polar surface area of 58.2 Ų, and an XLogP3 of -0.7, indicating moderate hydrophilicity [1]. Its zero rotatable bond count imposes high conformational rigidity, which is a defining feature distinguishing it from flexible piperazine analogs [1]. The compound serves as a versatile synthetic intermediate for constructing diverse 3,8-diazabicyclo[3.2.1]octane derivatives used in analgesic and CNS-targeted drug discovery [2].

Why Generic Piperazine or 3,9-Diazabicyclo Analogs Cannot Substitute for 3,8-Diazabicyclo[3.2.1]octane-2,4-dione in CNS Drug Discovery


Attempts to replace the 3,8-diazabicyclo[3.2.1]octane-2,4-dione scaffold with monocyclic piperazines or alternative bridged bicyclic systems (e.g., 3,9-diazabicyclo[3.3.1]nonane) frequently result in substantial loss of target affinity and functional activity [1]. The rigid, endo-ethylenic bridge of the 3,8-diazabicyclo[3.2.1]octane core enforces a specific spatial orientation of key pharmacophoric elements, which is essential for optimal interaction with μ-opioid and δ-opioid receptors, as well as nicotinic acetylcholine receptors [2]. In contrast, the more flexible 3,9-diazabicyclo[3.3.1]nonane core exhibits distinct conformational preferences and receptor selectivity profiles [3]. This scaffold cannot be generically substituted; the quantitative evidence below demonstrates that the 3,8-diazabicyclo[3.2.1]octane-2,4-dione scaffold provides unique, measurable advantages over its closest analogs in terms of conformational rigidity, receptor affinity, and synthetic efficiency.

Quantitative Differentiation of 3,8-Diazabicyclo[3.2.1]octane-2,4-dione Against Key Comparators


Conformational Rigidity (Zero Rotatable Bonds) vs. Flexible Piperazine Analogs

The 3,8-diazabicyclo[3.2.1]octane-2,4-dione scaffold possesses 0 rotatable bonds (PubChem computed descriptor) [1]. In a direct comparative study, monocyclic piperazine analogs of the μ-opioid agonist 3-cinnamyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane were synthesized and evaluated. All monocyclic derivatives exhibited complete loss of μ-opioid receptor affinity in binding assays using the μ-selective ligand 3H-DAMGO [2]. Modeling studies attributed this loss to the inability of the flexible piperazine core to maintain the specific spatial orientation required for receptor interaction that the rigid 3,8-diazabicyclo[3.2.1]octane scaffold enforces [2].

Medicinal Chemistry CNS Drug Discovery Opioid Receptor Pharmacology

Superior δ-Opioid Receptor Affinity and Selectivity vs. SNC80 Scaffold

In a systematic scaffold-hopping study comparing multiple diazabicycloalkane cores, a 3,8-diazabicyclo[3.2.1]octane-based compound (compound 4) demonstrated improved δ-opioid receptor affinity and selectivity relative to the reference δ-agonist SNC80 [1]. The study evaluated 3,6-diazabicyclo[3.1.1]heptane, 3,8-diazabicyclo[3.2.1]octane, 3,9-diazabicyclo[3.3.1]nonane, 3,9-diazabicyclo[4.2.1]nonane, and 3,10-diazabicyclo[4.3.1]decane cores as conformationally constrained homologues of SNC80 [1].

Analgesic Drug Discovery δ-Opioid Receptor CNS Therapeutics

Optimized Synthetic Yield (51-73%) via Cycloaddition vs. Alternative Routes

The 3,8-diazabicyclo[3.2.1]octane core can be synthesized via a cycloaddition strategy using 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate, yielding the desired 3,8-diazabicyclo[3.2.1]octane scaffold in 51–73% yield [1]. This yield is obtained together with only traces of the isomeric 2,5-diazabicyclo[2.2.2]octane byproduct [1]. In contrast, cycloaddition with methyl 2-phenyl acrylate under the same conditions produces a different product distribution, demonstrating substrate-dependent selectivity [1].

Process Chemistry Scalable Synthesis Medicinal Chemistry

Distinct Conformational Preference vs. 3,9-Diazabicyclo[3.3.1]nonane in Class III Antiarrhythmic Design

In a scaffold replacement study, the 3,7-diazabicyclo[3.3.1]nonane moiety present in the Class III antiarrhythmic agent ambasilide was systematically replaced with a 3,8-diazabicyclo[3.2.1]octane core [1]. This structural modification alters the spatial relationship between the two nitrogen atoms and the overall three-dimensional conformation of the molecule, which in turn affects ion channel binding kinetics and antiarrhythmic efficacy [1].

Cardiovascular Pharmacology Antiarrhythmic Agents Ion Channel Modulators

Conformational Mimicry of Epibatidine for Nicotinic Receptor Targeting

Computational and synthetic studies demonstrate that 3,8-diazabicyclo[3.2.1]octane derivatives adopt a conformation that closely mimics the potent natural analgesic epibatidine [1]. In a series of mono- and disubstituted 3,8-diazabicyclo[3.2.1]octanes, all compounds synthesized were found to present one conformation similar to that of epibatidine, with the 3-(6-chloro-3-pyridazinyl) derivative exhibiting the most promising nicotinic receptor affinity profile [1].

Nicotinic Acetylcholine Receptors Analgesics CNS Pharmacology

Scalable Process for 3,8-Diazabicyclo[3.2.1]octane Analog Synthesis

An improved, simple, and scalable process for the synthesis of 3,8-diazabicyclo[3.2.1]octane analogues has been developed, which can be used in the synthesis of diverse 3,8-diazabicyclo[3.2.1]octane derivatives [1]. This process addresses previous limitations in scalability and provides a practical route for producing multigram quantities of key intermediates [1].

Process Chemistry Scale-Up Pharmaceutical Manufacturing

Optimal Research & Industrial Applications for 3,8-Diazabicyclo[3.2.1]octane-2,4-dione Based on Differentiated Evidence


μ-Opioid Receptor Agonist Development for Non-Addictive Analgesics

Based on the direct evidence that monocyclic piperazine analogs completely lose μ-opioid receptor affinity while the rigid 3,8-diazabicyclo[3.2.1]octane scaffold maintains activity, this compound is the preferred starting scaffold for developing μ-opioid receptor agonists with potential for reduced addiction liability [1]. The zero-rotatable-bond core enforces the precise spatial orientation required for μ-receptor engagement, making it irreplaceable by flexible piperazine alternatives. This scaffold has been successfully employed in the synthesis of 3-cinnamyl-8-propionyl derivatives that demonstrate potent μ-opioid agonism [1]. Researchers should prioritize this scaffold when structure-activity relationship (SAR) studies demand rigid, pre-organized pharmacophore presentation for μ-opioid receptor targeting.

δ-Opioid Receptor-Selective Ligand Discovery with Improved Selectivity Over SNC80

Evidence from scaffold-hopping studies demonstrates that the 3,8-diazabicyclo[3.2.1]octane core yields compounds with improved δ-opioid receptor affinity and selectivity compared to the reference agonist SNC80 [2]. This makes 3,8-diazabicyclo[3.2.1]octane-2,4-dione an optimal scaffold for developing δ-opioid receptor-selective ligands with potential applications in treating pain, mood disorders, and addiction without the side effects associated with μ-opioid receptor activation. Procurement decisions for δ-opioid receptor-focused programs should favor this scaffold over the 3,9-diazabicyclo[3.3.1]nonane or 3,6-diazabicyclo[3.1.1]heptane alternatives evaluated in the comparative study [2].

Nicotinic Acetylcholine Receptor Modulator Synthesis for Pain and CNS Disorders

The 3,8-diazabicyclo[3.2.1]octane scaffold conformationally mimics the natural alkaloid epibatidine, making it a privileged core for developing nicotinic acetylcholine receptor (nAChR) modulators [3]. All synthesized derivatives in the cited study adopt the bioactive epibatidine-like conformation, providing a reliable platform for SAR exploration [3]. This application scenario is supported by the identification of a 3-(6-chloro-3-pyridazinyl) derivative with promising nAChR affinity. For research programs targeting α4β2 and related nAChR subtypes for pain, cognitive enhancement, or smoking cessation, 3,8-diazabicyclo[3.2.1]octane-2,4-dione offers a validated, epibatidine-mimetic scaffold that can be systematically diversified to optimize potency and selectivity while reducing the toxicity associated with the natural product.

Process Development and Scale-Up for Preclinical and Clinical Supply

The availability of an improved, scalable synthetic process for 3,8-diazabicyclo[3.2.1]octane analogues addresses critical supply chain requirements for preclinical toxicology studies and early clinical development [4]. The 51-73% yield achieved via cycloaddition chemistry [5] provides a practical starting point for further optimization. Industrial procurement teams should consider 3,8-diazabicyclo[3.2.1]octane-2,4-dione as a scalable building block with established synthetic routes, reducing the risk of supply interruptions during development. The documented process improvements enable cost-effective manufacturing of multigram to kilogram quantities, which is essential for advancing drug candidates through IND-enabling studies and Phase I clinical trials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,8-diazabicyclo[3.2.1]octane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.